(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate
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Overview
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, a benzyl group, and a phosphinate group attached to a dihydroxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as secondary amines and thiols .
Major Products Formed
Major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl moiety can participate in redox reactions, influencing cellular processes and enzyme activities. The phosphinate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl moiety but lacks the cyclohexyl and phosphinate groups.
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide: Contains a similar phosphine oxide group but differs in the overall structure.
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31O4P |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[benzyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C23H31O4P/c1-16(2)20-11-9-17(3)13-22(20)27-28(26,15-18-7-5-4-6-8-18)23-14-19(24)10-12-21(23)25/h4-8,10,12,14,16-17,20,22,24-25H,9,11,13,15H2,1-3H3/t17-,20+,22-,28?/m1/s1 |
InChI Key |
GQMOGRCMDQPQKD-CNMLNNBQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C |
Origin of Product |
United States |
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